molecular formula C5H9ClN2S B13503761 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride

Cat. No.: B13503761
M. Wt: 164.66 g/mol
InChI Key: JHCQGIYRSCTPIP-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2S·HCl. It is known for its unique structure, which includes a four-membered azetidine ring substituted with a methylsulfanyl group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with methylsulfanyl and carbonitrile precursors under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted azetidine derivatives. These products are of interest for further chemical modifications and applications .

Scientific Research Applications

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)azetidine-3-carbonitrile
  • 3-(Ethylsulfanyl)azetidine-3-carbonitrile
  • 3-(Methylsulfanyl)azetidine-2-carbonitrile

Uniqueness

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

3-methylsulfanylazetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H

InChI Key

JHCQGIYRSCTPIP-UHFFFAOYSA-N

Canonical SMILES

CSC1(CNC1)C#N.Cl

Origin of Product

United States

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